molecular formula C27H47Cl2N3O3 B12774614 1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride CAS No. 113873-31-7

1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride

Cat. No.: B12774614
CAS No.: 113873-31-7
M. Wt: 532.6 g/mol
InChI Key: JSPZEXUOTQWKGN-UHFFFAOYSA-N
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Description

1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of piperidine rings, a propyl group, and a heptyloxyphenyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine rings and the heptyloxyphenyl group play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

    Carbamate esters: Compounds containing the carbamate functional group, known for their use as insecticides and pharmaceuticals.

    Benzimidazoles: Heterocyclic compounds with a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

1,3-Bis(1-piperidinyl)-2-propyl (2-(heptyloxy)phenyl)carbamate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

113873-31-7

Molecular Formula

C27H47Cl2N3O3

Molecular Weight

532.6 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)propan-2-yl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C27H45N3O3.2ClH/c1-2-3-4-5-14-21-32-26-16-9-8-15-25(26)28-27(31)33-24(22-29-17-10-6-11-18-29)23-30-19-12-7-13-20-30;;/h8-9,15-16,24H,2-7,10-14,17-23H2,1H3,(H,28,31);2*1H

InChI Key

JSPZEXUOTQWKGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Origin of Product

United States

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